molecular formula C10H12N2OS B3331359 N-(3-acetylphenyl)-N'-methylthiourea CAS No. 81467-06-3

N-(3-acetylphenyl)-N'-methylthiourea

Cat. No. B3331359
CAS RN: 81467-06-3
M. Wt: 208.28 g/mol
InChI Key: UNJISLKXXSKLGB-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-N'-methylthiourea, also known as acetamiprid, is a systemic insecticide that is widely used in agriculture to control pests. It belongs to the neonicotinoid class of insecticides, which act on the central nervous system of insects, causing paralysis and death. Acetamiprid is highly effective against a wide range of insect pests, including aphids, thrips, whiteflies, and leafhoppers. In

Scientific Research Applications

Synthesis and Structural Analysis

N-(3-acetylphenyl)-N'-methylthiourea and its derivatives are frequently explored in the synthesis of new compounds with potential applications in various fields. For example, Gambino et al. (2002) discussed the preparation of complexes with thiourea derivatives, including N-methylthiourea, for potential use in nuclear medicine, emphasizing the importance of these compounds in the synthesis of new rhenium complexes (Gambino, Kremer, & Baran, 2002). Similarly, Khalid et al. (2019) synthesized novel arylated quinolines, including derivatives of N-methylthiourea, highlighting their applications in nonlinear optical research and technology-related applications (Khalid et al., 2019).

DNA Binding and Biological Activities

The biological activities of this compound derivatives have been a subject of research, particularly in the context of DNA binding and potential anti-cancer properties. Tahir et al. (2015) investigated the DNA interaction and anti-cancer potencies of nitrosubstituted acylthioureas, a class of compounds including this compound derivatives, indicating their potential in developing anti-cancer treatments (Tahir et al., 2015).

Enzyme Inhibition and Sensing Applications

Thiourea derivatives have been explored for their enzyme inhibitory and sensing capabilities. Rahman et al. (2021) studied unsymmetrical thiourea derivatives for their potential as enzyme inhibitors and mercury sensors, showcasing the multifaceted applications of these compounds (Rahman et al., 2021). The study reveals their promising role in the development of new therapeutic agents and environmental sensors.

Antipathogenic Properties

The antipathogenic properties of thiourea derivatives, including this compound, have been a key focus in research. Limban et al. (2011) synthesized and characterized acylthioureas, assessing their interaction with bacterial cells and demonstrating their potential as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

properties

IUPAC Name

1-(3-acetylphenyl)-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-7(13)8-4-3-5-9(6-8)12-10(14)11-2/h3-6H,1-2H3,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJISLKXXSKLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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